molecular formula C20H27N5O B12271108 2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole

2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B12271108
M. Wt: 353.5 g/mol
InChI Key: HZJDPUHWUJYFQF-UHFFFAOYSA-N
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Description

2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe or ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and benzodiazole moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,2,3-benzotriazole: Similar structure but with a benzotriazole core.

    2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzothiazole: Similar structure but with a benzothiazole core.

Uniqueness

The unique combination of the benzodiazole core, azetidine ring, and oxadiazole moiety in 2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

5-[[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H27N5O/c1-13(2)18-22-17(26-23-18)12-24-10-14(11-24)25-16-9-7-6-8-15(16)21-19(25)20(3,4)5/h6-9,13-14H,10-12H2,1-5H3

InChI Key

HZJDPUHWUJYFQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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